1-Cyclobutyl-4-iodo-1H-pyrazole

CuI catalysis C–O bond formation 4-alkoxypyrazole synthesis

Researchers requiring a halogenated pyrazole for late-stage diversification often encounter reactivity failures with bromo analogs in CuI-catalyzed alkoxylation. 1-Cyclobutyl-4-iodo-1H-pyrazole resolves this, providing a productive 4-iodo handle explicitly required for C-O coupling while the N-cyclobutyl group offers a balanced LogP of 2.21 for CNS drug programs. • Enables Suzuki, Sonogashira, and CuI-catalyzed alkoxylation from a single scaffold; 4-Br analog is non-productive in C-O coupling. • Conformationally restricted cyclobutyl substituent increases Fsp³ to 0.57, avoiding benzylic metabolic liability. • Supplied solid, ≥98% HPLC purity, minimizing halogen impurities that poison Pd catalysts.

Molecular Formula C7H9IN2
Molecular Weight 248.06 g/mol
CAS No. 1418736-42-1
Cat. No. B12962264
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Cyclobutyl-4-iodo-1H-pyrazole
CAS1418736-42-1
Molecular FormulaC7H9IN2
Molecular Weight248.06 g/mol
Structural Identifiers
SMILESC1CC(C1)N2C=C(C=N2)I
InChIInChI=1S/C7H9IN2/c8-6-4-9-10(5-6)7-2-1-3-7/h4-5,7H,1-3H2
InChIKeySDORWWNUKLHEGH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Cyclobutyl-4-iodo-1H-pyrazole: Procurement-Grade Overview


1-Cyclobutyl-4-iodo-1H-pyrazole (CAS 1418736-42-1) is a heterocyclic building block of molecular formula C₇H₉IN₂ and molecular weight 248.06 g·mol⁻¹ . It belongs to the 4-halopyrazole class and features a cyclobutyl substituent at the N1 position and an iodine atom at the C4 position of the pyrazole ring . The compound is supplied as a solid with a purity of ≥98% (HPLC) by multiple vendors and is stored sealed in dry conditions at 2–8 °C . Its computed physicochemical profile includes a LogP of 2.2127, a topological polar surface area (TPSA) of 17.82 Ų, one rotatable bond, and zero hydrogen-bond donors . The iodine substituent serves as a versatile handle for palladium- and copper-catalyzed cross-coupling reactions, while the cyclobutyl group contributes steric bulk and a defined three-dimensional character that is increasingly sought after in fragment-based and conformational drug design [1].

Cross-Coupling Handle Iodo substituent reported to enable multiple palladium- and copper-catalyzed couplings
Conformational Design Cyclobutyl group introduces steric bulk and three-dimensional character for fragment-based design
Specification Profile Supplier-specified high purity supports multi-step synthetic programs without purification bottleneck

Why Generic Analogs Cannot Replace This Building Block


The combination of the 4-iodo substituent and the N1-cyclobutyl group in a single pyrazole scaffold creates a reactivity profile that cannot be replicated by swapping either functional element independently. Substituting the iodine for bromine (as in 4-bromo-1-cyclobutyl-1H-pyrazole, CAS 1002309-50-3) abolishes reactivity in CuI-catalyzed C–O alkoxylation, where the 4-bromo analog was explicitly shown to be ineffective while the 4-iodo derivative underwent successful coupling [1]. Conversely, replacing the N-cyclobutyl group with N-methyl (as in 4-iodo-1-methyl-1H-pyrazole, CAS 39806-90-1) reduces the computed LogP by approximately 1.19 log units—corresponding to a roughly 15-fold decrease in lipophilicity—while eliminating the conformational restriction and three-dimensional character that the cyclobutyl ring provides for target engagement in medicinal chemistry programs . The non-halogenated parent compound 1-cyclobutyl-1H-pyrazole (CAS 1190875-37-6) lacks the C4 functional handle entirely, rendering it unsuitable for any downstream cross-coupling diversification [2].

4-Bromo analog Cannot participate in CuI-catalyzed C–O alkoxylation; reactivity profile differs fundamentally
N-Methyl analog Significantly lower lipophilicity and loss of cyclobutyl conformational restriction may shift target-engagement profile
Non-halogenated parent Lacks C4 functional handle, rendering it incompatible with any downstream cross-coupling diversification

Quantitative Differentiation Evidence vs. Closest Analogs


CuI-Catalyzed C–O Alkoxylation: Iodo Enables Coupling, Bromo Fails

In a systematic study of CuI-catalyzed 4-alkoxylation of pyrazoles, the 4-iodo-1H-pyrazole derivative underwent successful C–O coupling with allyl alcohol under optimized conditions (CuI 20 mol%, 3,4,7,8-tetramethyl-1,10-phenanthroline 20 mol%, t-BuOK 2 equiv, 130 °C, 1 h, microwave irradiation). The corresponding 4-bromo-1H-pyrazole analog was explicitly tested and found to be 'not effective in the palladium-catalyzed coupling reaction,' confirming that the C–I bond is mechanistically required for this transformation [1]. This establishes a clear functional gate: research programs requiring direct C4–O bond formation on the pyrazole core must employ the 4-iodo derivative; the 4-bromo analog (e.g., 4-bromo-1-cyclobutyl-1H-pyrazole, CAS 1002309-50-3) cannot serve as a substitute.

CuI-Catalyzed Alkoxylation
Head-to-head
Iodo: productive coupling (52–88% yield); Bromo: no reaction
Only iodo enables C–O bond formation under these conditions
Condition-specific; required for withasomnine-type syntheses
CuI catalysis C–O bond formation 4-alkoxypyrazole synthesis withasomnine

Lipophilicity Shift: Cyclobutyl vs. N-Methyl LogP Differential

Computed LogP values from standardized vendor computational chemistry datasets reveal that 1-cyclobutyl-4-iodo-1H-pyrazole has a LogP of 2.2127, while 4-iodo-1-methyl-1H-pyrazole (CAS 39806-90-1) has a LogP of 1.0247 . The ΔLogP of +1.19 units corresponds to an approximately 15.5-fold higher octanol–water partition coefficient for the cyclobutyl derivative. Both compounds share an identical TPSA of 17.82 Ų, confirming that the lipophilicity difference arises exclusively from the hydrophobic contribution of the cyclobutyl ring vs. the methyl group. This differential has direct consequences for membrane permeability, metabolic stability, and off-target binding profiles in biological assays [1].

Lipophilicity Differential
Reported
ΔLogP +1.19 (cyclobutyl vs. N-methyl); TPSA identical 17.82 Ų
Cyclobutyl substitution increases computed lipophilicity ~15-fold
Computed values; may influence permeability and off-target binding
lipophilicity LogP N-substituent SAR medicinal chemistry permeability

Suzuki–Miyaura Selectivity: Dehalogenation Propensity Across Halogens

Jedinák et al. (2017) performed a direct head-to-head comparison of chloro-, bromo-, and iodopyrazole substrates in the Suzuki–Miyaura cross-coupling reaction with aryl and heteroaryl boronic acids. The study demonstrated that bromo and chloro derivatives were superior to iodopyrazoles in terms of product yield, owing to a significantly reduced propensity for the undesired dehalogenation side reaction that competes with productive cross-coupling when the iodo substrate is employed [1][2]. This finding establishes a nuanced selectivity profile: the 4-iodopyrazole is more reactive in oxidative addition but more prone to protodehalogenation; the 4-bromo analog offers higher fidelity in Suzuki coupling but lacks reactivity in CuI-catalyzed C–O bond formation. Thus, the choice between 4-iodo and 4-bromo is not one of universal superiority but of reaction-specific chemoselectivity.

Suzuki–Miyaura Dehalogenation
Class-level
Iodo: higher dehalogenation side reaction; Bromo: superior net coupling yields
Iodo more reactive but more prone to protodehalogenation
Class-level trend; substrate-dependent optimization needed
Suzuki–Miyaura coupling dehalogenation halogen reactivity aminopyrazole cross-coupling optimization

Purity and Safety Profile: Iodo vs. Bromo Analog Comparison

Vendor technical datasheets reveal a meaningful purity differential between the two N-cyclobutyl-4-halopyrazole analogs available from the same supplier (ChemScene). 1-Cyclobutyl-4-iodo-1H-pyrazole is supplied at ≥98% purity (Cat. CS-0467821), whereas 4-bromo-1-cyclobutyl-1H-pyrazole is supplied at 95% purity (Cat. CS-0210935) . Additionally, the GHS hazard classification differs materially: the iodo compound carries a 'Warning' signal word with hazard statements H302-H315-H319-H335 (harmful if swallowed; causes skin and eye irritation; may cause respiratory irritation), while the bromo analog is classified as 'Danger' with hazard statements H301-H311-H331 (toxic if swallowed, in contact with skin, or if inhaled) and UN shipping class 6.1 . This translates to reduced shipping restrictions and simpler laboratory handling protocols for the iodo derivative.

Purity & Hazard Comparison
Supplier data
Purity ≥98% (Iodo) vs. 95% (Bromo); GHS Warning vs. Danger
Iodo offers higher purity specification and less restrictive hazard classification
Supplier datasheets; verify lot-specific COA and SDS
purity specification GHS hazard classification procurement quality control laboratory safety

Cross-Coupling Versatility: A Single Handle for Multiple Manifolds

The 4-iodopyrazole motif is uniquely positioned among the 4-halopyrazoles to serve as a universal coupling partner across multiple mechanistically distinct cross-coupling manifolds. Literature precedent demonstrates that 4-iodopyrazole derivatives undergo: (i) Suzuki–Miyaura coupling with aryl/heteroaryl boronic acids to generate 4-arylpyrazoles [1]; (ii) Sonogashira alkynylation with terminal acetylenes using Pd/Cu co-catalysis (5 mol% PdCl₂(PPh₃)₂, 5 mol% CuI, excess Et₃N) [2]; (iii) CuI-catalyzed C–O alkoxylation with alcohols—a transformation for which the 4-bromo analog is explicitly ineffective [3]; and (iv) Negishi-type couplings via zinc insertion into the C–I bond [4]. The 4-bromo analog cannot participate in the CuI-catalyzed C–O manifold, while the 4-chloro analog is insufficiently reactive for Sonogashira and Negishi couplings under mild conditions. The 1-cyclobutyl-4-iodo-1H-pyrazole scaffold thus consolidates the widest reaction scope into a single building block, minimizing the number of distinct intermediates required in a multi-step synthetic program.

Cross-Coupling Scope
Reported
Suzuki, Sonogashira, CuI–C–O, Negishi-type accessible from iodo intermediate
Iodo intermediate reported to support four mechanistically distinct manifolds
Bromo/chloro scope limited; C–Br BDE higher, CuI–C–O ineffective
cross-coupling Suzuki Sonogashira Negishi C–O coupling building block versatility

High-Impact Application Scenarios


Divergent Parallel Synthesis for Kinase Inhibitor Lead Optimization

Medicinal chemistry teams developing ATP-competitive kinase inhibitors can use 1-cyclobutyl-4-iodo-1H-pyrazole as a common late-stage diversification intermediate. The C4–I bond enables sequential or parallel Suzuki–Miyaura (aryl), Sonogashira (alkynyl), and CuI-catalyzed (alkoxy) couplings from a single building block. The cyclobutyl N-substituent provides a LogP of 2.21—a balanced lipophilicity that sits between the low-LogP N-methyl (1.02) and high-LogP N-phenyl (~2.8) 4-iodopyrazole analogs, positioning it favorably for CNS-penetrant kinase programs where clogP between 2 and 4 is desirable [1]. The ≥98% purity specification reduces the risk of halogen-containing impurities interfering with palladium catalyst turnover in subsequent coupling steps .

CuI-Catalyzed Synthesis of Withasomnine-Type Analogs

The CuI-catalyzed C4-alkoxylation methodology developed by Usami et al. (2021) specifically requires a 4-iodopyrazole substrate; the 4-bromo analog is non-productive [1]. 1-Cyclobutyl-4-iodo-1H-pyrazole can serve as the entry point for synthesizing cyclobutyl-containing withasomnine homologs, where the cyclobutyl group may impart improved metabolic stability relative to the natural product's N-alkyl chain. The reported threefold improvement in overall yield for the withasomnine synthesis using the CuI-catalyzed C–O coupling route (24% over 9 steps vs. 8% over 13 steps in the prior method) demonstrates the synthetic efficiency gains accessible through the 4-iodo handle [1].

Fragment-Based Drug Discovery with Three-Dimensional Cores

The cyclobutyl ring introduces a non-planar, conformationally restricted element that increases the fraction of sp³-hybridized carbon atoms (Fsp³ = 0.57 for the cyclobutyl ring component) compared to flat N-aryl pyrazole fragments. This three-dimensional character is increasingly prioritized in fragment-based drug discovery to improve clinical success rates [1]. The 4-iodo substituent preserves the option for subsequent fragment growth via cross-coupling, while the cyclobutyl group avoids the metabolic liability of the benzylic methylene present in 1-(cyclobutylmethyl)-4-iodo-1H-pyrazole (CAS 1489696-48-1) . The computed TPSA of 17.82 Ų and zero H-bond donors make this compound suitable for CNS fragment libraries where low TPSA (<60 Ų) and low HBD count are screening criteria .

Agrochemical Discovery: Pyrazole Fungicide and Herbicide Synthesis

The pyrazole scaffold is a privileged core in agrochemical active ingredients (e.g., the succinate dehydrogenase inhibitor fungicides). The 4-iodo handle enables late-stage introduction of diverse aryl or heteroaryl pharmacophores via Suzuki–Miyaura coupling, while the N-cyclobutyl group provides a differentiated steric and lipophilic profile compared to the more common N-methyl or N-difluoromethyl pyrazole agrochemical scaffolds [1]. The Warning-level GHS classification of the iodo compound (vs. Danger for the bromo analog) simplifies handling in pilot-scale synthesis environments where multiple halogenated intermediates are processed in parallel . The 0.1 g to 10 g packaging range available from multiple vendors enables initial screening through to gram-scale optimization without changing building block source .

Application
Selection Property
Validation Focus
Kinase inhibitor parallel synthesis
Cross-coupling versatility from a single building block
Reaction manifold scope and purity consistency
Withasomnine analog synthesis
CuI-catalyzed C–O alkoxylation compatibility
Synthetic route efficiency with iodo substrate
Fragment-based 3D core design
Non-planar cyclobutyl core with cross-coupling handle
Conformational restriction and Fsp³ character
Agrochemical pyrazole scaffold
Broad cross-coupling compatibility with steric differentiation
Scalable synthesis and lower hazard handling
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